![molecular formula C19H14 B588323 12-Methylbenz[a]anthracene-d14 CAS No. 1794980-29-2](/img/new.no-structure.jpg)
12-Methylbenz[a]anthracene-d14
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Methylbenz[a]anthracene-d14: is a deuterated form of 12-Methylbenz[a]anthracene, a polycyclic aromatic hydrocarbon. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various research applications, particularly in the field of proteomics. The molecular formula of this compound is C19D14, and it has a molecular weight of 256.40 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-Methylbenz[a]anthracene-d14 typically involves the deuteration of 12-Methylbenz[a]anthracene. This process can be achieved through catalytic exchange reactions where hydrogen atoms in the parent compound are replaced with deuterium atoms. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The reaction is typically carried out in specialized reactors designed to handle high pressures and temperatures, ensuring the safety and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 12-Methylbenz[a]anthracene-d14 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., Pd/C) are used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxygenated polycyclic aromatic hydrocarbons.
Reduction: Simplified hydrocarbons with fewer aromatic rings.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
12-Methylbenz[a]anthracene-d14 has several scientific research applications, including:
Chemistry: Used as a tracer in studies involving polycyclic aromatic hydrocarbons to understand their behavior and transformations.
Biology: Employed in metabolic studies to track the degradation and transformation of polycyclic aromatic hydrocarbons in biological systems.
Medicine: Utilized in cancer research to study the carcinogenic properties of polycyclic aromatic hydrocarbons and their metabolites.
Industry: Applied in the development of new materials and chemicals, particularly in the field of synthetic organic chemistry
Wirkmechanismus
The mechanism of action of 12-Methylbenz[a]anthracene-d14 involves its interaction with cellular components, leading to various biological effects. The compound can be metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to mutations and potentially carcinogenic effects. The molecular targets include DNA and various proteins involved in cell signaling pathways. The pathways involved in its action include the activation of cytochrome P450 enzymes and subsequent formation of DNA adducts .
Vergleich Mit ähnlichen Verbindungen
7,12-Dimethylbenz[a]anthracene: Another polycyclic aromatic hydrocarbon with similar carcinogenic properties.
Benz[a]anthracene: The parent compound without the methyl group.
12-Methylbenz[a]anthracene: The non-deuterated form of the compound.
Uniqueness: 12-Methylbenz[a]anthracene-d14 is unique due to its deuterium labeling, which makes it particularly useful in research applications that require tracking and tracing of the compound. The deuterium atoms provide a distinct mass difference, allowing for precise detection and analysis using mass spectrometry and other analytical techniques .
Eigenschaften
CAS-Nummer |
1794980-29-2 |
|---|---|
Molekularformel |
C19H14 |
Molekulargewicht |
256.406 |
IUPAC-Name |
1,2,3,4,5,6,7,8,9,10,12-undecadeuterio-11-(trideuteriomethyl)benzo[a]anthracene |
InChI |
InChI=1S/C19H14/c1-13-5-4-7-15-11-16-10-9-14-6-2-3-8-17(14)19(16)12-18(13)15/h2-12H,1H3/i1D3,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |
InChI-Schlüssel |
ARHCZXQENFEAFA-HGWILGJYSA-N |
SMILES |
CC1=CC=CC2=CC3=C(C=C12)C4=CC=CC=C4C=C3 |
Synonyme |
12-Monomethylbenz[a]anthracene-d14; 8-Methyl-1,2-benzanthracene-d14; NSC 409455-d14; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


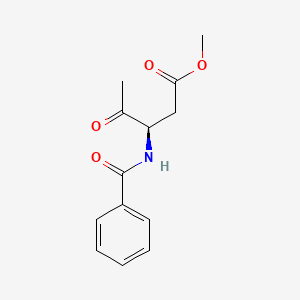
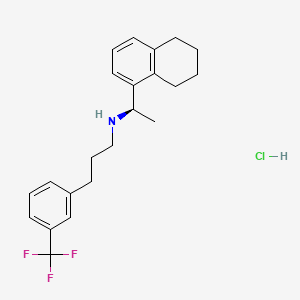
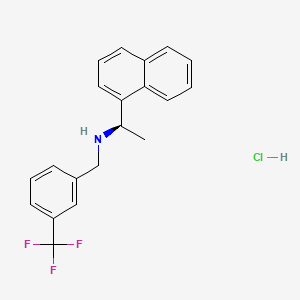
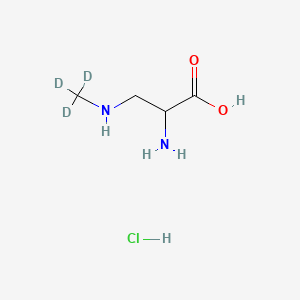
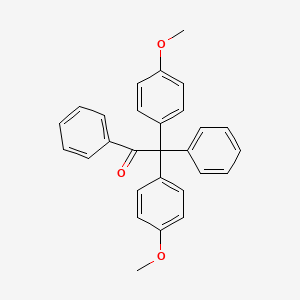
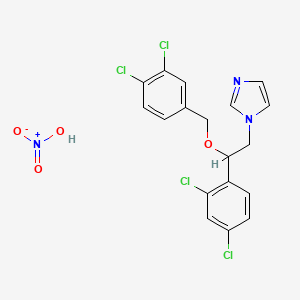
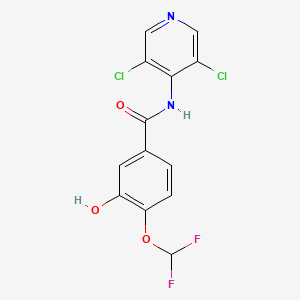
![methyl (2S)-1-[(2S)-2-[[(2S)-4-cyclohexyl-1-ethoxy-1-oxobutan-2-yl]amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B588263.png)
